molecular formula C19H23NO3 B4061231 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

Cat. No.: B4061231
M. Wt: 313.4 g/mol
InChI Key: BCOOHAJVMHYSQG-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[221]heptan-3-one is a complex organic compound featuring a unique structure composed of bicyclic and isoquinolinyl segments

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-17(2)18(3)9-10-19(17,23-16(18)22)15(21)20-11-8-13-6-4-5-7-14(13)12-20/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOOHAJVMHYSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N3CCC4=CC=CC=C4C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic preparation of 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves multi-step organic synthesis procedures. Here’s a typical synthetic route:

  • Step 1 Formation of the Bicyclic Core: : Starting with a precursor like camphor, undergoes a series of transformations including methylation and cyclization reactions.

  • Step 2 Isoquinoline Integration: : Incorporation of the isoquinoline ring is achieved by coupling the intermediate with isoquinoline derivatives through carbonylation and hydrogenation processes.

  • Reaction Conditions: : The reactions are typically carried out under controlled temperature and pressure conditions, using catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

For industrial production, scaling up involves:

  • Continuous Flow Reactors: : Ensuring consistent reaction conditions and higher throughput.

  • Optimized Catalysts and Reagents: : Utilizing more efficient catalysts and greener reagents to enhance yield and reduce waste.

  • Purification Techniques: : Advanced chromatographic and crystallization methods to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using agents like chromium trioxide.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts.

  • Substitution: : It can also participate in nucleophilic substitution reactions, facilitated by reagents such as sodium hydride.

Common Reagents and Conditions

  • Oxidizing Agents: : Chromium trioxide, potassium permanganate.

  • Reducing Agents: : Hydrogen gas, sodium borohydride.

  • Solvents: : Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The products vary based on the reaction type, such as:

  • Oxidation Products: : Ketones and carboxylic acids.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Halogenated derivatives or other substituted analogs.

Scientific Research Applications

1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one finds applications in various fields:

  • Chemistry: : Used as a chiral building block in asymmetric synthesis.

  • Biology: : Explored for its potential as a biochemical probe.

  • Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.

  • Industry: : Used in the synthesis of high-performance materials and specialty chemicals.

Mechanism of Action

This compound exerts its effects through complex mechanisms:

  • Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.

  • Pathways Involved: : It can influence pathways related to cellular signaling and metabolism, potentially leading to therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds:

  • Structurally Unique: : The bicyclic core and isoquinoline moiety distinguish it from other compounds.

  • Similar Compounds: : It shares some characteristics with compounds like camphor derivatives and isoquinoline-based pharmaceuticals.

By combining its unique structure with versatile chemical reactivity, 1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[22

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one

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